13,14-二氢-15-酮-pgd2

描述

“13,14-Dihydro-15-keto Prostaglandin D2” is a metabolite of Prostaglandin D2 (PGD2) which is formed through the 15-hydroxy PGDH pathway . It was recently identified as a selective agonist for the CRTH2/DP2 receptor . It also inhibits ion flux in a canine colonic mucosa preparation .

Synthesis Analysis

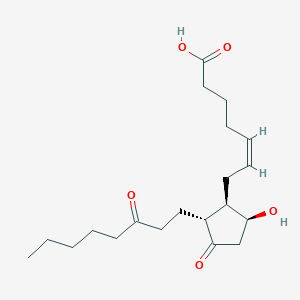

The synthesis of “13,14-Dihydro-15-keto Prostaglandin D2” involves the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .Molecular Structure Analysis

The molecular formula of “13,14-Dihydro-15-keto Prostaglandin D2” is C20H32O5 . The average mass is 352.465 Da and the monoisotopic mass is 352.224976 Da . It has 3 defined stereocentres .Chemical Reactions Analysis

“13,14-Dihydro-15-keto Prostaglandin D2” is a metabolite of PGD2 which is formed through the 15-hydroxy PGDH pathway . It results from the non-enzymatic dehydration of 13,14-dihydro-15-keto PGE2, a process which is accelerated by the presence of albumin .Physical And Chemical Properties Analysis

The density of “13,14-Dihydro-15-keto Prostaglandin D2” is 1.1±0.1 g/cm3 . The boiling point is 542.1±40.0 °C at 760 mmHg . The vapour pressure is 0.0±3.3 mmHg at 25°C . The enthalpy of vaporization is 94.3±6.0 kJ/mol . The flash point is 295.7±23.8 °C . The index of refraction is 1.504 .科学研究应用

Role in Prostaglandin D2 Metabolism

“13,14-Dihydro-15-keto-pgd2” is a metabolite of Prostaglandin D2 (PGD2) which is formed through the 15-hydroxy PGDH pathway . This pathway is crucial in the biosynthesis and metabolism of Prostaglandin 2 .

Agonist for CRTH2/DP2 Receptor

This compound has been identified as a selective agonist for the CRTH2/DP2 receptor . The CRTH2/DP2 receptor plays a significant role in mediating allergic inflammation and eosinophil activation, making this compound potentially useful in the study of allergic reactions .

Inhibition of Ion Flux

“13,14-Dihydro-15-keto-pgd2” also inhibits ion flux in a canine colonic mucosa preparation . This suggests potential applications in the study of ion transport mechanisms and related disorders.

Metabolism in Humans

In humans, “13,14-Dihydro-15-keto-pgd2” is further metabolized to give 11β-hydroxy compounds which have also undergone β-oxidation of one or both side chains . This indicates its role in human metabolic processes.

Lipid Biochemistry

This compound is part of the lipid biochemistry research area . It can be used to study the cyclooxygenase pathway, which is a key part of the inflammatory response .

Potential Role in Constipation Relief

There is some evidence that “13,14-Dihydro-15-keto-pgd2” may be involved in the relief of constipation caused by opioid drugs . This suggests potential applications in the development of new treatments for opioid-induced constipation.

作用机制

Target of Action

The primary target of 13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) is the DP2 receptor , also known as the CRTH2 receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating inflammatory responses.

Mode of Action

DK-PGD2 acts as a selective agonist for the DP2 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, DK-PGD2 binds to the DP2 receptor and activates it, leading to a series of downstream effects.

Biochemical Pathways

DK-PGD2 is a metabolite of prostaglandin D2 (PGD2) and is formed through the 15-hydroxyl PGDH pathway . This pathway involves the conversion of PGD2 to DK-PGD2, mediated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Pharmacokinetics

It’s known that in humans, dk-pgd2 is further metabolized to give11β-hydroxy compounds which have also undergone β-oxidation of one or both side chains .

Result of Action

The activation of the DP2 receptor by DK-PGD2 has several effects at the molecular and cellular level. One notable effect is the inhibition of ion flux in certain preparations, such as in canine colonic mucosa . This could potentially influence various physiological processes, including fluid balance and muscle contraction in the colon.

安全和危害

未来方向

属性

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRXYLYXIXYEST-KZTWKYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13,14-Dihydro-15-keto-pgd2 | |

CAS RN |

59894-07-4 | |

| Record name | 13,14-Dihydro-15-keto-PGD2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59894-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13,14-Dihydro-15-ketoprostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059894074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

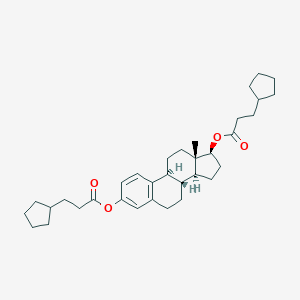

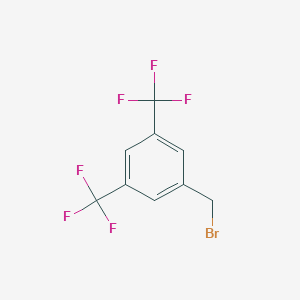

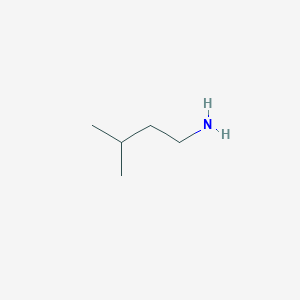

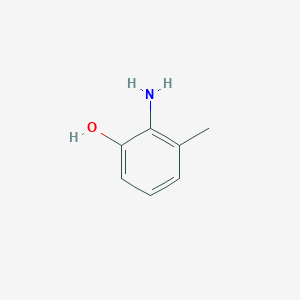

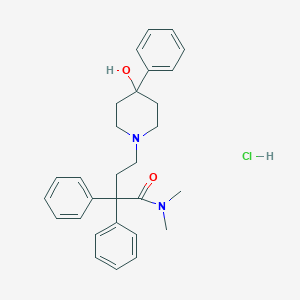

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenanthro[4,5-bcd]thiophene](/img/structure/B31099.png)